L-Cysteine, N-acetyl-, butylcarbamate (ester)

Description

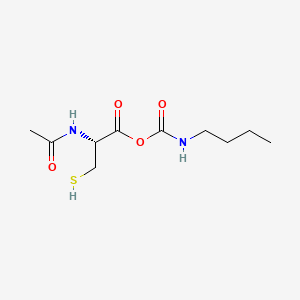

L-Cysteine, N-acetyl-, butylcarbamate (ester) is a chemically modified derivative of the amino acid L-cysteine. The compound features three key modifications:

- N-acetylation: The amino group is acetylated, enhancing stability and altering pharmacokinetics.

- Stereochemistry: Retains the L-configuration of cysteine, critical for biological activity .

This derivative is hypothesized to combine the antioxidant properties of N-acetylcysteine (NAC) with the enhanced bioavailability of carbamate esters. Its structure positions it as a candidate for therapeutic applications in oxidative stress mitigation, dermatology, and enzyme inhibition .

Properties

CAS No. |

71084-39-4 |

|---|---|

Molecular Formula |

C10H18N2O4S |

Molecular Weight |

262.33 g/mol |

IUPAC Name |

butylcarbamoyl (2R)-2-acetamido-3-sulfanylpropanoate |

InChI |

InChI=1S/C10H18N2O4S/c1-3-4-5-11-10(15)16-9(14)8(6-17)12-7(2)13/h8,17H,3-6H2,1-2H3,(H,11,15)(H,12,13)/t8-/m0/s1 |

InChI Key |

GPPFVQSUVOVHJD-QMMMGPOBSA-N |

Isomeric SMILES |

CCCCNC(=O)OC(=O)[C@H](CS)NC(=O)C |

Canonical SMILES |

CCCCNC(=O)OC(=O)C(CS)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-acetyl-, butylcarbamate (ester) typically involves the protection of the amino group of L-cysteine with an acetyl group, followed by the esterification of the carboxyl group with butylcarbamate. The reaction conditions often include the use of protecting groups, such as tert-butoxycarbonyl (Boc), and reagents like dicyclohexylcarbodiimide (DCC) for the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and purification processes. The use of high-throughput techniques, such as ultra-performance liquid chromatography (UPLC), ensures the purity and quality of the final product .

Chemical Reactions Analysis

Reactivity and Stability

The butylcarbamate group exhibits predictable reactivity:

-

Hydrolysis : Under acidic or basic conditions, the carbamate undergoes cleavage to regenerate the free amine. For example, treatment with HCl/MeOH or NaOH/water releases N-acetyl-L-cysteine .

-

Thermal Stability : The ester and carbamate groups remain stable below 100°C but degrade at higher temperatures, forming decomposition byproducts like CO₂ and butanol .

Degradation Pathways

Functional Group Transformations

The compound participates in reactions typical of esters and carbamates:

-

Nucleophilic Substitution : The ester carbonyl is susceptible to nucleophiles (e.g., amines, hydrazines), enabling conversion to amides or hydrazides .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbamate to a methylene group, though this is less common due to competing side reactions .

Key Observations from Analogous Systems

-

In Boc-protected amino acids, steric bulk from the carbamate group slows down nucleophilic attacks on adjacent functional groups .

-

Rotameric equilibria (syn vs. anti) in carbamates influence reactivity, as seen in NMR studies of Boc-amino acids .

Challenges and Limitations

Scientific Research Applications

Pharmacological Properties

N-acetylcysteine is primarily known for its antioxidant properties and role as a precursor to glutathione, a critical antioxidant in the body. It acts through several mechanisms:

- Antioxidant Activity : NAC replenishes intracellular levels of glutathione, thereby reducing oxidative stress and protecting cells from damage caused by free radicals .

- Mucolytic Agent : It reduces the viscosity of mucus by breaking disulfide bonds in mucoproteins, making it useful in treating respiratory conditions .

- Neuroprotective Effects : NAC has shown promise in protecting against neurodegenerative diseases by modulating glutamate levels and reducing excitotoxicity .

Clinical Applications

N-acetylcysteine has been extensively studied for its therapeutic applications across various medical conditions. Below is a summary of its key applications supported by clinical evidence:

Case Studies

-

Acetaminophen Overdose Management

- A study demonstrated that intravenous NAC significantly reduced mortality rates in patients with severe acetaminophen overdose when administered within 8 hours of ingestion. The study highlighted the importance of early intervention and the efficacy of NAC as a lifesaving treatment.

-

Cystic Fibrosis Treatment

- Research involving children with cystic fibrosis showed that high-dose oral NAC improved lung function over a 24-week period compared to placebo, suggesting its role as a supportive therapy in managing this chronic condition.

-

Stroke Recovery

- In a randomized controlled trial, patients receiving NAC within 24 hours of ischemic stroke experienced less neurological deficit at 90 days compared to those on placebo, underscoring its potential as an adjunct therapy for stroke recovery.

Emerging Research Directions

Recent studies have explored additional applications of N-acetylcysteine:

- Skin Health : NAC has been investigated for its potential to lighten hyperpigmented skin, leveraging its antioxidant properties to inhibit melanin production .

- Metabolic Disorders : Emerging evidence suggests that NAC may help improve insulin sensitivity and reduce oxidative stress in patients with metabolic syndrome .

- Cancer Therapy Support : While there are concerns about NAC interfering with certain chemotherapeutics, some studies suggest it may mitigate side effects associated with chemotherapy without compromising treatment efficacy if administered appropriately .

Mechanism of Action

The mechanism of action of L-Cysteine, N-acetyl-, butylcarbamate (ester) involves its conversion to L-cysteine, which then participates in various biochemical pathways. L-cysteine is a precursor for the synthesis of glutathione, which acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage . The molecular targets include enzymes involved in the synthesis and regulation of glutathione .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-Acetyl-S-Substituted L-Cysteine Derivatives

Several N-acetyl-S-substituted cysteine derivatives have been synthesized, differing in sulfur-linked functional groups (Table 1).

Table 1: Structural analogs of L-Cysteine, N-acetyl-, butylcarbamate (ester)

Key Observations :

- Butylcarbamate vs.

- Hydrophilic vs. Hydrophobic Substituents : Polar groups (e.g., 3-hydroxypropyl in 3HPMA) increase water solubility, while carbamate/ester groups balance solubility and membrane permeability .

Antioxidant and Detoxification Properties

- N-Acetylcysteine (NAC) : The parent compound acts as a glutathione precursor and direct free radical scavenger. However, poor membrane permeability limits efficacy .

- Butylcarbamate Ester : Carbamate esters are hydrolyzed intracellularly, releasing NAC and butylcarbamate. The latter may exhibit independent bioactivity, such as reducing oxidative stress in hyperglycemia models .

- Ethyl/Methyl Esters : These esters demonstrate faster cellular uptake than NAC but may have shorter half-lives due to rapid esterase cleavage .

Enzyme Inhibition

- Tyrosinase Inhibition : L-Cysteinamide (a cysteine amide) shows superior tyrosinase inhibition (IC₅₀: ~50 µM) compared to NAC (IC₅₀: >200 µM), suggesting that amidation enhances interaction with the enzyme’s active site. The butylcarbamate ester’s bulky substituent may hinder binding, reducing inhibitory potency .

- Glutathione Synthesis: NAC derivatives with ester or carbamate groups increase intracellular glutathione more effectively than NAC alone, as seen in acetaminophen toxicity models .

Table 2: Comparative pharmacokinetics and toxicity

Key Findings :

- Carbamate Toxicity: Butylcarbamate metabolites may pose carcinogenic risks, as seen in rodent studies with ethylcarbamate .

- Stereochemical Specificity : The L-configuration is critical for efficacy. N-Acetyl-D-cysteine fails to rescue glutathione depletion, unlike the L-isomer .

Biological Activity

L-Cysteine, N-acetyl-, butylcarbamate (ester), commonly referred to as N-acetyl-L-cysteine (NAC), is a derivative of the amino acid cysteine. This compound has garnered significant attention in biomedical research due to its diverse biological activities, including antioxidant properties, modulation of glutathione levels, and potential therapeutic applications in various diseases. This article aims to provide a comprehensive overview of the biological activity of NAC, supported by relevant research findings and case studies.

Overview of N-Acetyl-L-Cysteine

NAC serves as a precursor to cysteine and subsequently glutathione (GSH), a critical antioxidant in the body. Its ability to replenish intracellular GSH levels is pivotal in protecting cells from oxidative stress and inflammation. The following sections will detail the mechanisms through which NAC exerts its biological effects.

- Antioxidant Activity : NAC acts as a potent antioxidant by replenishing intracellular GSH levels, thereby neutralizing reactive oxygen species (ROS) and reducing oxidative stress .

- Anti-inflammatory Effects : NAC modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the inhibition of the NF-κB signaling pathway .

- Neuroprotective Effects : NAC has been investigated for its neuroprotective properties, particularly in neurodegenerative disorders. It enhances neuronal survival by mitigating oxidative damage and modulating glutamate levels .

Antioxidant and Anti-inflammatory Properties

NAC's role as an antioxidant has been widely studied. A study demonstrated that NAC significantly increased GSH levels in patients with chronic bronchitis, leading to improved respiratory function . Additionally, it was found that NAC could inhibit biofilm formation in bacterial strains by altering surface wettability, which has implications for infection control .

Clinical Applications

NAC has been explored for various clinical applications:

- Psychiatric Disorders : Case studies have shown that NAC may improve symptoms in conditions such as schizophrenia and bipolar disorder. For instance, a clinical trial involving 140 participants with schizophrenia reported significant reductions in negative symptoms when treated with NAC .

| Study | Diagnosis | Duration | Participants (NAC/Placebo) | Dosage | Outcome Measures | Results |

|---|---|---|---|---|---|---|

| Berk et al. | Schizophrenia | 24 weeks | 140 (71/69) | 2000 mg/day | PANSS, CGI-S | Significant reduction in PANSS negative symptoms |

| Farokhnia et al. | Schizophrenia | 8 weeks | 46 (23/23) | 1000 mg/day then 2000 mg/day | PANSS | No significant difference; reduction in PANSS from baseline |

- Respiratory Conditions : NAC is commonly used as a mucolytic agent in chronic obstructive pulmonary disease (COPD) and cystic fibrosis, helping to reduce mucus viscosity and improve lung function .

Safety Profile

NAC is generally well-tolerated with a favorable safety profile. Adverse effects are rare but can include gastrointestinal disturbances and allergic reactions . Its intravenous formulation is often used in cases of acetaminophen overdose to prevent liver damage .

Q & A

Q. How does the stability of L-Cysteine, N-acetyl-, butylcarbamate (ester) compare to other cysteine derivatives like NAC or NACET in experimental settings?

The stability of cysteine derivatives is influenced by esterification and carbamate functionalization. L-Cysteine, N-acetyl-, butylcarbamate (ester) likely exhibits enhanced stability compared to L-cysteine due to the acetyl and butylcarbamate groups, which reduce susceptibility to oxidation and degradation. For example, N-acetyl-L-cysteine (NAC) demonstrates superior stability over L-cysteine by resisting gastric degradation . Similarly, ethyl ester derivatives like NACET show improved bioavailability due to esterification masking reactive thiol groups . Researchers should validate stability via accelerated degradation studies under varying pH and oxidative conditions, using HPLC or mass spectrometry for quantification.

Q. What methodologies are recommended for synthesizing L-Cysteine, N-acetyl-, butylcarbamate (ester) with high yield and purity?

Synthesis should follow a multi-step approach: (1) Acetylation of L-cysteine to form N-acetyl-L-cysteine (NAC), (2) carbamate formation via reaction with butyl chloroformate under anhydrous conditions, and (3) purification via recrystallization or column chromatography. Evidence from analogous syntheses (e.g., NACET) highlights the importance of protecting group strategies (e.g., Boc or TBS groups) to prevent side reactions . Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and reaction temperature. Purity can be confirmed via NMR, X-ray crystallography, or elemental analysis .

Q. How can researchers validate the antioxidant efficacy of L-Cysteine, N-acetyl-, butylcarbamate (ester) in cellular models?

Key assays include:

- Glutathione (GSH) quantification : Measure intracellular GSH levels via Ellman’s reagent or LC-MS to assess precursor activity .

- Oxidative stress markers : Evaluate ROS reduction using fluorescent probes (e.g., DCFH-DA) or lipid peroxidation assays (e.g., MDA quantification) .

- BODIPY cystine cleavage : Test thiol-mediated cystine reduction rates, as demonstrated for NAC and L-cysteine derivatives . Include positive controls (e.g., NAC) and account for cell-type-specific uptake mechanisms.

Advanced Research Questions

Q. What experimental designs are optimal for assessing the pharmacokinetic profile of L-Cysteine, N-acetyl-, butylcarbamate (ester) in vivo?

Use radiolabeled or stable isotope-labeled compounds to track absorption, distribution, metabolism, and excretion (ADME). For ester derivatives, focus on hydrolysis rates in plasma and tissues via LC-MS/MS. Studies on NACET suggest that esterification enhances bioavailability by bypassing hepatic first-pass metabolism; similar principles may apply to butylcarbamate esters . Include control groups with inhibitors of esterases (e.g., paraoxon) to elucidate metabolic pathways.

Q. How should researchers address contradictions in data regarding pro-oxidant vs. antioxidant effects of cysteine derivatives under varying redox conditions?

Contradictions often arise from dose-dependent effects and cellular redox states. For example, low doses of NAC exhibit antioxidant activity by replenishing GSH, while high doses may act as pro-oxidants via thiol-disulfide exchange . To resolve this:

Q. What advanced analytical techniques are critical for characterizing the structural integrity of L-Cysteine, N-acetyl-, butylcarbamate (ester)?

- Single-crystal X-ray diffraction : Resolve stereochemistry and confirm carbamate ester bonding .

- High-resolution mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

- Solid-state NMR : Assess crystallinity and polymorphic forms, as demonstrated for similar cysteine derivatives . Cross-validate results with computational modeling (e.g., DFT) to predict stability and reactivity.

Q. In neuroprotective studies, how can researchers differentiate the effects of L-Cysteine, N-acetyl-, butylcarbamate (ester) from endogenous glutathione upregulation?

Use glutathione synthesis inhibitors (e.g., buthionine sulfoximine) to isolate the compound’s direct effects from GSH-mediated pathways. Measure neuronal survival and mitochondrial function (e.g., ATP production, JC-1 dye for membrane potential) in in vitro models of oxidative stress (e.g., nPM-exposed neurons) . Compare results to NAC or NACET, which primarily act via GSH synthesis .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., cytotoxicity vs. protection), conduct meta-analyses of dose-response curves and contextualize findings using systems biology approaches (e.g., network pharmacology) .

- Bioavailability Optimization : For in vivo studies, consider nanoformulations or liposomal encapsulation to enhance blood-brain barrier penetration, as suggested for NACET .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.